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Compound of Interest

Compound Name: 5-Bromo-2-isopropoxypyrimidine

Cat. No.: B176004 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-
Bromo-2-isopropoxypyrimidine. Due to the limited availability of experimentally-derived

spectra for this specific compound in public databases, this guide presents predicted

spectroscopic data based on the analysis of structurally analogous compounds and established

spectroscopic principles. Detailed experimental protocols for acquiring Nuclear Magnetic

Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data are also provided to

enable researchers to generate and confirm their own data.

Predicted Spectroscopic Data
The following tables summarize the anticipated ¹H NMR, ¹³C NMR, Mass Spectrometry, and

Infrared Spectroscopy data for 5-Bromo-2-isopropoxypyrimidine. These predictions are

based on established chemical shift ranges for pyrimidine derivatives and the expected

fragmentation patterns and vibrational modes for the functional groups present in the molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data for 5-
Bromo-2-isopropoxypyrimidine
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Chemical Shift
(δ) ppm

Multiplicity Integration Assignment Notes

~8.6 Singlet 2H H-4, H-6

The two

pyrimidine

protons are

expected to be

equivalent and

appear as a

singlet in the

downfield region

due to the

deshielding

effect of the

nitrogen atoms.

~5.3 Septet 1H CH (isopropoxy)

The methine

proton of the

isopropoxy group

will be split into a

septet by the six

neighboring

methyl protons.

~1.4 Doublet 6H CH₃ (isopropoxy)

The six

equivalent

methyl protons of

the isopropoxy

group will be split

into a doublet by

the neighboring

methine proton.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 5-
Bromo-2-isopropoxypyrimidine
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Chemical Shift (δ) ppm Assignment Notes

~165 C-2

The carbon atom attached to

the electronegative oxygen

and two nitrogen atoms is

expected to be the most

downfield.

~158 C-4, C-6

The two equivalent pyrimidine

carbons are expected to be in

the aromatic region.

~107 C-5

The carbon atom bearing the

bromine atom is expected to

be shifted upfield compared to

the other ring carbons due to

the heavy atom effect of

bromine.

~72 CH (isopropoxy)
The methine carbon of the

isopropoxy group.

~22 CH₃ (isopropoxy)

The two equivalent methyl

carbons of the isopropoxy

group.

Table 3: Predicted Mass Spectrometry Data for 5-Bromo-
2-isopropoxypyrimidine
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m/z Interpretation Notes

216/218 [M]⁺

Molecular ion peak, showing a

characteristic 1:1 isotopic

pattern due to the presence of

one bromine atom (⁷⁹Br and

⁸¹Br).

174/176 [M - C₃H₆]⁺
Loss of propene from the

isopropoxy group.

157/159 [M - C₃H₇O]⁺ Loss of the isopropoxy radical.

137 [M - Br]⁺ Loss of the bromine atom.

Table 4: Predicted Infrared (IR) Spectroscopy Data for 5-
Bromo-2-isopropoxypyrimidine

Wavenumber (cm⁻¹) Intensity Assignment

~3100-3000 Medium C-H stretching (aromatic)

~2980-2940 Strong C-H stretching (aliphatic)

~1600-1550 Strong
C=N and C=C stretching

(pyrimidine ring)

~1250-1200 Strong C-O stretching (alkoxy group)

~1100-1000 Medium C-H bending (aromatic)

~700-600 Strong C-Br stretching

Experimental Protocols
The following are detailed methodologies for obtaining NMR, MS, and IR spectra for pyrimidine

derivatives like 5-Bromo-2-isopropoxypyrimidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
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Weigh 5-10 mg of purified 5-Bromo-2-isopropoxypyrimidine.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube.

Ensure complete dissolution, using sonication if necessary. The solution should be clear

and free of any particulate matter.

¹H NMR Data Acquisition:

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

Typical acquisition parameters include:

Pulse angle: 30-45°

Acquisition time: 2-4 seconds

Relaxation delay: 1-5 seconds

Number of scans: 16-64 (adjust for optimal signal-to-noise)

The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

¹³C NMR Data Acquisition:

Acquire the spectrum on the same spectrometer.

A proton-decoupled pulse sequence is typically used.

Typical acquisition parameters include:

Pulse angle: 30-45°

Acquisition time: 1-2 seconds

Relaxation delay: 2-10 seconds

Number of scans: 1024-4096
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To cite this document: BenchChem. [Spectroscopic Profile of 5-Bromo-2-
isopropoxypyrimidine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b176004#spectroscopic-data-for-5-bromo-2-
isopropoxypyrimidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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